3-Methylcyclobutanol

Catalog No.
S1914545
CAS No.
20939-64-4
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcyclobutanol

CAS Number

20939-64-4

Product Name

3-Methylcyclobutanol

IUPAC Name

3-methylcyclobutan-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3

InChI Key

BIAAEVYMOVFZDJ-UHFFFAOYSA-N

SMILES

CC1CC(C1)O

Canonical SMILES

CC1CC(C1)O
  • Organic Synthesis

    Due to its cyclic structure and the presence of a hydroxyl group, 3-MCB can be used as a building block in organic synthesis. Research has explored its use as a starting material for the creation of more complex molecules with potential applications in various fields [].

  • Solvent Studies

    3-MCB's properties as a cyclic alcohol make it a potential candidate for use as a solvent in scientific research. Studies have investigated its solvation properties and potential applications in specific reactions [].

  • Material Science

    Limited research has explored the potential use of 3-MCB derivatives in material science. Some studies have looked at incorporating 3-MCB moieties into polymers to investigate their physical and chemical properties [].

3-Methylcyclobutanol is an organic compound with the molecular formula C5H10OC_5H_{10}O and a molecular weight of approximately 86.13 g/mol. The IUPAC name for this compound is 3-methylcyclobutan-1-ol, and its structure features a four-membered cyclobutane ring with a hydroxyl group attached to one of the carbon atoms. The compound consists of five carbon atoms, ten hydrogen atoms, and one oxygen atom, making it a member of the alcohol functional group due to the presence of the hydroxyl (-OH) group .

Typical for alcohols. Key reactions include:

  • Oxidation: Alcohols can be oxidized to aldehydes or ketones. For instance, 3-methylcyclobutanol may undergo oxidation to form corresponding carbonyl compounds.
  • Dehydration: Under acidic conditions, 3-methylcyclobutanol can lose water to form alkenes.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

These reactions are significant for synthetic applications in organic chemistry.

3-Methylcyclobutanol can be synthesized through several methods:

  • Cyclization Reactions: Starting from linear precursors, cyclization can be achieved via intramolecular reactions that form the cyclobutane ring.
  • Hydroboration-Oxidation: This method involves the hydroboration of alkenes followed by oxidation to yield alcohols.
  • Reduction of Ketones: Ketones related to cyclobutane structures can be reduced to form corresponding alcohols.

Each method may yield varying degrees of purity and yield, depending on reaction conditions and catalysts used.

3-Methylcyclobutanol has potential applications in:

  • Flavor and Fragrance Industry: Due to its unique structure, it may be used as a flavoring agent or fragrance component.
  • Chemical Synthesis: It serves as a building block in organic synthesis, particularly in creating more complex molecules.
  • Research: It is utilized in studies related to cycloalkane chemistry and alcohol reactivity.

The interaction studies involving 3-methylcyclobutanol primarily focus on its reactivity with other chemical species rather than biological interactions. Research into its behavior in different solvents or under various catalytic conditions can provide insights into its stability and potential applications in synthetic pathways.

3-Methylcyclobutanol shares structural similarities with several compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
1-MethylcyclobutanolC5H10OC_5H_{10}OSimilar structure but different position of methyl group; primary alcohol.
2-MethylcyclobutanolC5H10OC_5H_{10}ODifferent methyl placement; could exhibit different physical properties.
CyclopentanolC5H10OC_5H_{10}ONon-cyclic structure; simpler alcohol properties.
3-Amino-3-methylcyclobutan-1-olC5H11NOC_5H_{11}NOContains an amino group; potential for different biological activity.

The uniqueness of 3-methylcyclobutanol lies in its specific arrangement of atoms within a cyclic structure, which may influence its reactivity and applications compared to similar compounds.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

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